molecular formula C17H31N3O B2564121 Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1421450-70-5

Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2564121
CAS RN: 1421450-70-5
M. Wt: 293.455
InChI Key: GTGXEZQNDVCEPI-UHFFFAOYSA-N
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Description

Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Photolysis and Degradation Studies

Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone may undergo photolysis under specific conditions, leading to the formation of novel cyclobutane-containing compounds. This process is significant in understanding the environmental fate and photostability of chemicals containing the cyclobutane ring (Clark, James, & Watkins, 1985).

Synthetic Applications

The compound serves as a precursor in multistep synthetic pathways, contributing to the synthesis of complex molecules like dimethyl sulfomycinamate, highlighting its role in constructing intricate molecular architectures with potential therapeutic applications (Bagley et al., 2005).

Structural Analyses and Modification

The structural modification of molecules containing this compound enables the exploration of new chemical entities with enhanced biological activities, as demonstrated in the synthesis of novel pyridine derivatives with antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Mechanistic Insights in HIV Inhibition

Investigations into the mechanistic actions of related compounds on HIV entry inhibition provide valuable insights into designing new antiretroviral drugs. The allosteric modulation of the CCR5 receptor by structurally related molecules underscores the potential of this compound derivatives in HIV therapy (Watson et al., 2005).

Material Science Applications

The cyclobutane ring is instrumental in the synthesis of fulleropyrrolidines, showcasing its utility in materials science, particularly in developing new materials with potential electronic and photonic applications (Illescas et al., 2003).

properties

IUPAC Name

cyclobutyl-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-14-12-18(2)10-11-20(14)13-15-6-8-19(9-7-15)17(21)16-4-3-5-16/h14-16H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGXEZQNDVCEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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